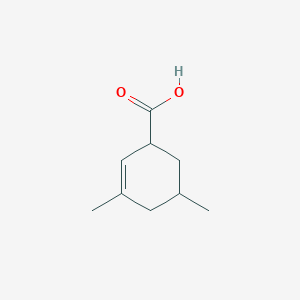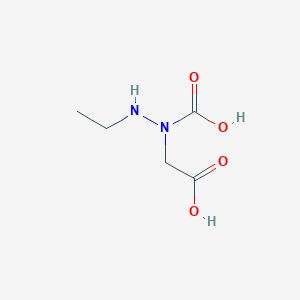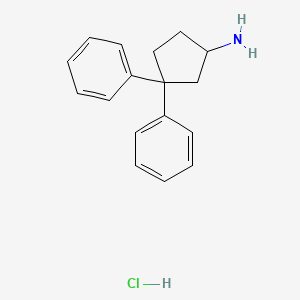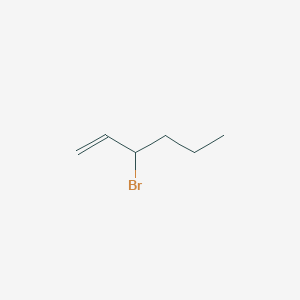
Pentanedioic acid, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C14H32O5Si3. It is commonly used in organic synthesis and serves as a protective group for carboxylic acids. The compound is characterized by its two trimethylsilyl groups attached to the pentanedioic acid backbone, which enhances its stability and reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanedioic acid, bis(trimethylsilyl) ester can be synthesized through the reaction of pentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pentanedioic acid, bis(trimethylsilyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a protective group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, bis(trimethylsilyl) ester involves the stabilization of carboxylic acids through the formation of trimethylsilyl esters. This stabilization prevents unwanted side reactions and allows for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Similar in structure but contains a methoxyimino group.
Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester: Contains an additional trimethylsilyl group attached to the oxygen atom
Uniqueness
Pentanedioic acid, bis(trimethylsilyl) ester is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in organic synthesis and various industrial applications .
Propiedades
Número CAS |
55494-07-0 |
|---|---|
Fórmula molecular |
C11H24O4Si2 |
Peso molecular |
276.48 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) pentanedioate |
InChI |
InChI=1S/C11H24O4Si2/c1-16(2,3)14-10(12)8-7-9-11(13)15-17(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
UWZGPXOJVOOLSG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CCCC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















